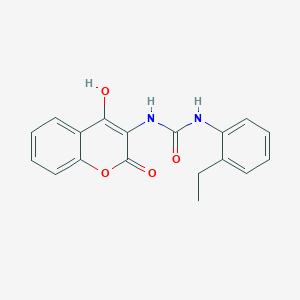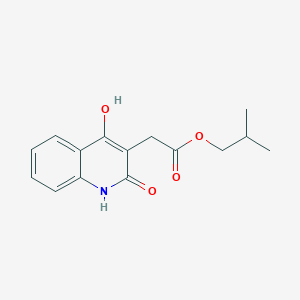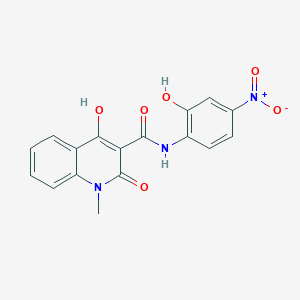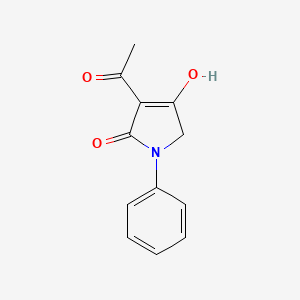
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as EPC-HOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been shown to possess a wide range of biological activities. EPC-HOC is a promising candidate for further research due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is still being investigated, but it is believed to act through multiple pathways. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also possesses free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential therapeutic effects in animal models of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has several advantages as a research tool, including its unique chemical structure, high purity, and potential therapeutic properties. However, there are also limitations to its use in lab experiments. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a synthetic compound, which means that it may not accurately reflect the biological activity of natural compounds. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in humans.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One potential area of investigation is its potential use as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another area of research could focus on the development of novel analogs of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea and its potential interactions with other compounds.
Synthesis Methods
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with 2-ethylphenylisocyanate. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. The synthesis of N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure allows it to interact with specific biological targets, making it a valuable tool for studying biological processes. N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, which have been investigated in various in vitro and in vivo studies.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-11-7-3-5-9-13(11)19-18(23)20-15-16(21)12-8-4-6-10-14(12)24-17(15)22/h3-10,21H,2H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMROGURPWRQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)








